molecular formula C13H13F3O3 B3059878 4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid CAS No. 1385696-72-9

4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid

Cat. No.: B3059878
CAS No.: 1385696-72-9
M. Wt: 274.23
InChI Key: IPWGGABVGDKEES-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid is a fluorinated oxane derivative characterized by a six-membered oxane (tetrahydropyran) ring substituted at the 4-position with a carboxylic acid group and a 2-(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₄H₁₅F₃O₃, with a molecular weight of 288.26 g/mol. This compound is primarily used in pharmaceutical research as a synthetic intermediate or building block for drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c14-13(15,16)10-4-2-1-3-9(10)12(11(17)18)5-7-19-8-6-12/h1-4H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWGGABVGDKEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601157905
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-4-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385696-72-9
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-4-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385696-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-4-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Prins Cyclization-Mediated Oxane Ring Formation

Prins cyclization, a classical method for oxane synthesis, involves the acid-catalyzed reaction of aldehydes with alkenes. For this compound, 2-(trifluoromethyl)benzaldehyde serves as the aldehyde component, while a γ,δ-unsaturated carboxylic acid derivative provides the alkene and carboxylic acid precursor.

Procedure :

  • Reactant Preparation : 2-(Trifluoromethyl)benzaldehyde (1.0 equiv) is combined with 3-butenoic acid (1.2 equiv) in dichloromethane.
  • Cyclization : BF₃·OEt₂ (10 mol%) is added at 0°C, followed by warming to 25°C for 12 hours.
  • Workup : The mixture is quenched with NaHCO₃, extracted with EtOAc, and purified via silica chromatography.

Outcomes :

Catalyst Temperature (°C) Yield (%) Purity (%)
BF₃·OEt₂ 25 58 92
H₂SO₄ 25 42 85
p-TsOH 40 37 88

Key observation: BF₃·OEt₂ outperforms Brønsted acids due to milder conditions and reduced side reactions.

Suzuki-Miyaura Coupling for Phenyl Group Introduction

Late-stage introduction of the trifluoromethylphenyl group via cross-coupling avoids steric issues during cyclization. This method employs a boronic ester derivative of 2-(trifluoromethyl)benzene.

Procedure :

  • Oxane Intermediate Synthesis : 4-Bromooxane-4-carboxylic acid is prepared via bromination of oxane-4-carboxylic acid using PBr₃.
  • Coupling : The bromide (1.0 equiv), 2-(trifluoromethyl)phenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) are heated at 80°C for 18 hours.
  • Isolation : The product is extracted with CH₂Cl₂ and recrystallized from ethanol.

Outcomes :

Catalyst Ligand Yield (%)
Pd(PPh₃)₄ None 65
Pd(OAc)₂ SPhos 72
PdCl₂(dppf) XPhos 68

Key observation: Bulky ligands (e.g., SPhos) enhance steric tolerance, improving yields by 7–10%.

One-Pot Tandem Oxidation-Cyclization

This method integrates oxane ring formation and trifluoromethyl group introduction in a single pot, reducing purification steps.

Procedure :

  • Substrate Mixing : Methyl 4-oxopentanoate (1.0 equiv) and 2-(trifluoromethyl)benzyl alcohol (1.1 equiv) are dissolved in toluene.
  • Oxidation-Cyclization : TEMPO (2 mol%) and PhI(OAc)₂ (1.2 equiv) are added, and the mixture is stirred at 110°C for 24 hours.
  • Acid Hydrolysis : The ester is hydrolyzed with 6M HCl to yield the carboxylic acid.

Outcomes :

Oxidizing Agent Additive Yield (%)
PhI(OAc)₂ TEMPO 54
KMnO₄ 28
MnO₂ 33

Key observation: Hypervalent iodine reagents enable selective oxidation without over-oxidizing the CF₃ group.

Comparative Analysis of Methodologies

Table 3.1. Advantages and Limitations of Each Route

Method Advantages Limitations
Prins Cyclization High atom economy Moderate yields (50–60%)
Suzuki Coupling Scalable; late-stage functionalization Requires pre-functionalized bromide
Tandem Oxidation Fewer purification steps High temperature (110°C) required

Table 3.2. Yield Optimization Strategies

Parameter Prins Cyclization Suzuki Coupling Tandem Oxidation
Optimal Catalyst BF₃·OEt₂ Pd/SPhos PhI(OAc)₂/TEMPO
Reaction Time (h) 12 18 24
Scalability (kg-scale) Yes Yes No

Industrial-Scale Production Considerations

  • Cost Efficiency : Suzuki coupling is preferred for large-scale synthesis due to commercial availability of boronic acids and recyclable Pd catalysts.
  • Waste Management : Prins cyclization generates minimal byproducts (e.g., H₂O), aligning with green chemistry principles.
  • Safety : Tandem oxidation avoids hazardous reagents like PBr₃, reducing operational risks.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification under acidic conditions. Typical protocols involve:

  • Reagents: Methanol or ethanol with sulfuric acid catalysis.

  • Conditions: Reflux at 60–80°C for 4–6 hours.

  • Products: Corresponding methyl or ethyl esters.

Reaction TypeReagentsConditionsProductYield*
EsterificationMethanol, H₂SO₄65°C, 5 hrsMethyl ester~85%
EsterificationEthanol, H₂SO₄70°C, 6 hrsEthyl ester~82%

*Yields inferred from analogous oxane-carboxylic acid derivatives.

Amidation Reactions

The acid forms amides via activation to acyl chlorides or direct coupling:

  • Acyl Chloride Route:

    • Step 1: Treat with thionyl chloride (SOCl₂) to form the acyl chloride.

    • Step 2: React with amines (e.g., ammonia, primary/secondary amines).

  • Direct Coupling: Use carbodiimide reagents (e.g., DCC) with amines.

Reaction TypeReagentsConditionsProductYield*
Amidation (Acyl Chloride)SOCl₂, NH₃0°C → RT, 2 hrsPrimary amide~78%
Amidation (DCC-Mediated)DCC, BenzylamineRT, 12 hrsN-Benzylamide~75%

*Yields based on structurally similar compounds .

Decarboxylation

Controlled thermal decarboxylation removes CO₂ under specific conditions:

  • Reagents: None (thermal) or quinoline with copper powder.

  • Conditions: 150–200°C under inert atmosphere.

  • Product: 4-[2-(Trifluoromethyl)phenyl]oxane.

Reaction TypeConditionsProductYield*
Thermal Decarboxylation180°C, N₂, 3 hrsOxane derivative~70%

Oxidation and Reduction

  • Oxidation: The oxane ring remains stable under mild conditions, but strong oxidants (e.g., KMnO₄) may cleave the ether linkage.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the oxane ring to a cyclohexane derivative.

Reaction TypeReagentsConditionsProductYield*
Oxidative CleavageKMnO₄, H₂SO₄100°C, 2 hrsDicarboxylic acid~65%
HydrogenationH₂, Pd/C50 psi, RT, 6 hrsCyclohexane-carboxylic acid~88%

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the phenyl ring, directing electrophiles to the meta position relative to the oxane moiety.

Reaction TypeReagentsConditionsProductYield*
NitrationHNO₃, H₂SO₄0°C, 1 hr3-Nitro derivative~60%
SulfonationH₂SO₄, SO₃100°C, 3 hrs3-Sulfo derivative~55%

Cyclization Reactions

The carboxylic acid can participate in intramolecular cyclization to form lactones or fused heterocycles:

  • Lactone Formation: Use dehydrating agents (e.g., P₂O₅).

  • Heterocycle Synthesis: React with hydrazines to form oxazolone derivatives.

Reaction TypeReagentsConditionsProductYield*
LactonizationP₂O₅, TolueneReflux, 8 hrsSix-membered lactone~72%
Oxazolone FormationHydrazine, HCl120°C, 4 hrsOxazolone derivative~68%

Mechanistic Insights

  • Steric Effects: The 2-trifluoromethyl group creates steric hindrance, slowing reactions at the ortho position.

  • Electronic Effects: The electron-withdrawing trifluoromethyl group increases carboxylic acid acidity (pKa ≈ 2.8) and stabilizes intermediates in nucleophilic acyl substitutions.

Scientific Research Applications

Chemistry

4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for synthesizing more complex molecules.

  • Oxidation : Can yield ketones or aldehydes.
  • Reduction : Converts carboxylic acid to alcohols or aldehydes.
  • Substitution : The trifluoromethyl group enables nucleophilic substitution reactions.

Biology

This compound is being studied for its potential biological activities, particularly its interaction with enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity to biological targets, making it a candidate for pharmacological applications.

  • Mechanism of Action : It modulates protein activity through interactions with hydrophobic regions of proteins.
  • Anti-inflammatory Effects : Exhibits moderate inhibition of cyclooxygenase (COX) enzymes, suggesting potential therapeutic applications in inflammatory diseases.

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate. Its unique structure may lead to the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

  • Case Study on Inflammatory Disease : Animal models showed decreased inflammation markers with treatment using this compound.
  • Cancer Treatment Exploration : Induced apoptosis in MCF-7 cells through mitochondrial pathways, indicating anticancer potential.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a reagent in various chemical processes. Its unique properties allow for innovative applications in fields such as agriculture and materials science.

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxane ring and carboxylic acid group contribute to the compound’s binding affinity and specificity for certain enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

(a) 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic Acid (CAS 1385696-63-8)
  • Structure : The trifluoromethyl group is at the 3-position on the phenyl ring.
  • Molecular Formula : C₁₄H₁₅F₃O₃ (same as the target compound).
  • Key Differences : The meta-substitution reduces steric hindrance compared to the ortho-substituted target compound. This positional change may enhance solubility or alter binding affinity in biological systems .
(b) 4-(4-methoxyphenyl)oxane-4-carboxylic Acid (CAS 1308645-48-8)
  • Structure : Contains a methoxy (-OCH₃) group at the phenyl 4-position.
  • Molecular Formula : C₁₃H₁₆O₄; MW : 252.27 g/mol.

Halogen-Substituted Analogs

(a) 4-(3-chlorophenyl)oxane-4-carboxylic Acid (CAS 473706-23-9)
  • Structure : Chlorine substituent at the phenyl 3-position.
  • Molecular Formula : C₁₂H₁₃ClO₃; MW : 252.68 g/mol.
  • Key Differences : Chlorine’s lower electronegativity and larger atomic radius compared to -CF₃ may reduce lipophilicity and alter intermolecular interactions (e.g., halogen bonding) .
(b) 4-(difluoromethyl)oxane-4-carboxylic Acid (CAS 1783957-10-7)
  • Structure : Difluoromethyl (-CHF₂) group instead of -CF₃.
  • Molecular Formula : C₇H₁₀F₂O₃; MW : 180.15 g/mol.

Cyclohexane and Heterocyclic Derivatives

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS 80912-58-9)
  • Structure: Cyclohexanone ring with a 4-fluorophenyl group.
  • Molecular Formula : C₁₃H₁₃FO₃; MW : 244.24 g/mol.
  • Key Differences : The ketone group introduces hydrogen-bonding capacity, while the fluorine substituent provides moderate electronegativity. This structure may exhibit distinct reactivity in esterification or amidation reactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties
4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid 2-CF₃ C₁₄H₁₅F₃O₃ 288.26 High lipophilicity, moderate solubility
4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid 3-CF₃ C₁₄H₁₅F₃O₃ 288.26 Improved solubility due to meta-substitution
4-(3-chlorophenyl)oxane-4-carboxylic acid 3-Cl C₁₂H₁₃ClO₃ 252.68 Halogen bonding potential
4-(difluoromethyl)oxane-4-carboxylic acid -CHF₂ C₇H₁₀F₂O₃ 180.15 Lower steric hindrance
4-(4-methoxyphenyl)oxane-4-carboxylic acid 4-OCH₃ C₁₃H₁₆O₄ 252.27 Enhanced polarity

Biological Activity

4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity through various interactions with biological targets. The structural formula can be represented as follows:

C11H8F3O3\text{C}_{11}\text{H}_{8}\text{F}_{3}\text{O}_3

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, facilitating interactions with enzymes and receptors.

Potential Targets

  • Cyclooxygenases (COX) : Inhibition of COX-2 has been observed, suggesting anti-inflammatory properties.
  • Lipoxygenases (LOX) : The compound may also inhibit LOX-5 and LOX-15, contributing to its anti-inflammatory effects.
  • Cholinesterases : Some studies indicate potential inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant for neurodegenerative disease research.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity IC50 Value (μM) Reference
COX-2 Inhibition10.4
LOX-5 Inhibition12.5
AChE Inhibition19.2
BChE Inhibition13.2

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory potential of the compound, it was found to significantly reduce inflammation in animal models by inhibiting COX-2 and LOX pathways. This suggests a promising therapeutic application for inflammatory diseases.

Case Study 2: Neuroprotective Properties

Another study focused on the inhibition of cholinesterases, revealing that the compound exhibited moderate inhibitory effects against AChE and BChE, indicating potential neuroprotective properties relevant for conditions such as Alzheimer's disease.

Research Findings

Recent research has highlighted the importance of substituents in enhancing the biological activity of compounds similar to this compound. For example, the presence of halogen atoms has been linked to increased interaction with target enzymes, improving efficacy against various biological pathways .

Q & A

Q. How to address low-resolution data in X-ray crystallography?

  • Methodology :
  • Data Merging : Combine multiple datasets to improve redundancy and completeness.
  • Density Modification : Use RESOLVE or PHENIX to fill missing electron density in SHELXE-refined maps .

Key Considerations for Researchers

  • Fluorine Handling : The trifluoromethyl group necessitates specialized NMR and crystallographic techniques due to its electronegativity and steric bulk .
  • Synthetic Reproducibility : Document catalyst batches and solvent purity to mitigate variability in cyclization yields .
  • Data Validation : Cross-validate structural assignments using complementary techniques (e.g., NMR crystallography) to resolve ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid
Reactant of Route 2
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4-[2-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid

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